molecular formula C13H13N3O B091508 3,3'-Diaminobenzanilide CAS No. 101-12-2

3,3'-Diaminobenzanilide

Cat. No.: B091508
CAS No.: 101-12-2
M. Wt: 227.26 g/mol
InChI Key: OMIOAPDWNQGXED-UHFFFAOYSA-N
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Description

3,3'-Diaminobenzanilide: is an organic compound with the molecular formula C13H12N2O. It is a derivative of benzamide, where the benzene ring is substituted with amino groups at the 3rd position on both the benzamide and phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method involves the amination of benzamide with 3-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction typically uses a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.

    Direct Amidation: Another method involves the direct amidation of 3-aminobenzoic acid with 3-aminophenylamine in the presence of a dehydrating agent like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of 3,3'-Diaminobenzanilide often involves large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3'-Diaminobenzanilide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzamides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Used in the development of pharmaceutical intermediates.

Industry:

  • Utilized in the production of dyes, pigments, and other specialty chemicals.
  • Applied in the formulation of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,3'-Diaminobenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups on the compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

    Benzamide, 3-amino-: Similar structure but lacks the additional amino group on the phenyl ring.

    Benzamide, 4-amino-N-(4-aminophenyl)-: Similar structure with amino groups at the 4th position.

    Benzamide, 2-amino-N-(2-aminophenyl)-: Similar structure with amino groups at the 2nd position.

Uniqueness:

  • The presence of amino groups at the 3rd position on both the benzamide and phenyl rings provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • The compound’s ability to undergo diverse chemical reactions and its potential applications in various fields make it a valuable molecule for scientific research and industrial applications.

Properties

IUPAC Name

3-amino-N-(3-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIOAPDWNQGXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059226
Record name Benzamide, 3-amino-N-(3-aminophenyl)-
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-12-2
Record name 3-Amino-N-(3-aminophenyl)benzamide
Source CAS Common Chemistry
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Record name Benzamide, 3-amino-N-(3-aminophenyl)-
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Record name 3,3'-Diaminobenzanilide
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Record name Benzamide, 3-amino-N-(3-aminophenyl)-
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Record name Benzamide, 3-amino-N-(3-aminophenyl)-
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Record name 3,3'-diaminobenzanilide
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Synthesis routes and methods

Procedure details

A solution of 14.3 g of 3,3'-dinitrobenzanilide in 150 ml. of dioxane is hydrogenated at three atmospheres of hydrogen using 1 g. of 10% palladium-on-charcoal catalyst. The catalyst is removed by filtration and the filtrate evaporated to dryness. The residue is recrystallized from ethanol. There is obtained 8.72 g. of material melting at 123°-4°.
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